

Unraveling EGFR-IN-145: A Technical Overview of Synthesis and Chemical Properties

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Compound of Interest		
Compound Name:	EGFR-IN-145	
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The landscape of oncology research is continually evolving, with a significant focus on the development of targeted therapies. Among these, inhibitors of the Epidermal Growth Factor Receptor (EGFR) have emerged as a cornerstone in the treatment of various cancers. This technical guide delves into the synthesis and chemical properties of EGFR inhibitors, with a specific focus on the context of DU145 cells, a widely studied human prostate cancer cell line. While the designation "EGFR-IN-145" does not correspond to a publicly documented specific inhibitor, this guide will provide a comprehensive overview of the principles and methodologies relevant to the synthesis and characterization of novel EGFR inhibitors investigated in the context of DU145 and similar cancer cell lines.

Chemical Properties and Structure-Activity Relationships

The development of potent and selective EGFR inhibitors hinges on a deep understanding of their chemical properties and structure-activity relationships (SAR). Key chemical features often include a heterocyclic core that mimics the adenine region of ATP, a side chain that occupies the hydrophobic pocket, and a solubilizing group to enhance pharmacokinetic properties.

Quantitative data for representative EGFR inhibitors are summarized below to provide a comparative baseline for researchers developing novel compounds.



Compound	Molecular Weight (g/mol)	IC₅₀ (EGFR WT) (nM)	IC₅₀ (L858R/T790M) (nM)	Solubility (DMSO)
EGFR-IN-5	534.58	10.4	34	Soluble
EGFR-IN-87	-	7.1 (in A431 cells)	1.3	-
EGFR-IN-95	534.58	-	Potent Inhibition	Soluble

Note: Data for "**EGFR-IN-145**" is not publicly available. The table presents data for other investigational EGFR inhibitors to illustrate the range of properties.

Synthesis of EGFR Inhibitors: A General Protocol

The synthesis of EGFR inhibitors often involves multi-step organic chemistry protocols. A generalized synthetic workflow is outlined below, representing a common approach to constructing the core scaffolds of many EGFR inhibitors.

Caption: Generalized workflow for the synthesis of EGFR inhibitors.

Experimental Protocol: General Synthesis of a Quinazoline-Based EGFR Inhibitor

- Step 1: Synthesis of the Quinazoline Core. A substituted anthranilonitrile is reacted with an appropriate formamide derivative in the presence of a catalyst, such as phosphorus oxychloride, to yield the 4-chloroquinazoline intermediate. The reaction is typically carried out in a high-boiling point solvent like dioxane and heated to reflux for several hours.
- Step 2: Nucleophilic Aromatic Substitution. The 4-chloroquinazoline is then reacted with a
 substituted aniline in a suitable solvent, such as isopropanol, often with the addition of a
 base like potassium carbonate, to facilitate the substitution reaction. This step introduces the
 key aniline moiety that interacts with the hinge region of the EGFR kinase domain.
- Step 3: Introduction of the Solubilizing Group. A terminal functional group on the quinazoline or aniline moiety is then modified to introduce a solubilizing group. For example, a terminal alkyne can be introduced and subsequently coupled with an azide-containing solubilizing group via a "click chemistry" reaction.

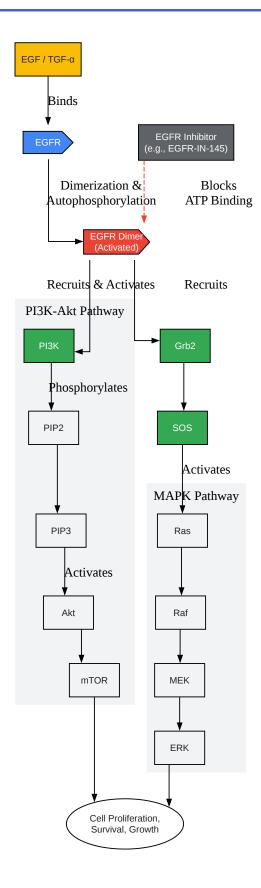


• Step 4: Purification and Characterization. The final compound is purified using column chromatography on silica gel. The structure and purity of the synthesized inhibitor are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

EGFR Signaling Pathway and Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF- α), triggers a cascade of downstream signaling pathways crucial for cell growth, proliferation, and survival.[1] In many cancers, including prostate cancer, this pathway is often dysregulated. EGFR inhibitors act by competing with ATP for the binding site in the kinase domain, thereby preventing the autophosphorylation and activation of the receptor.





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Caption: Simplified EGFR signaling pathway and the mechanism of its inhibition.



Experimental Protocol: Western Blot for EGFR Phosphorylation in DU145 Cells

- Cell Culture and Treatment: DU145 cells are cultured in RPMI-1640 medium supplemented
 with 10% fetal bovine serum. Cells are seeded in 6-well plates and allowed to adhere
 overnight. The cells are then serum-starved for 24 hours before treatment with the EGFR
 inhibitor at various concentrations for 2 hours. Subsequently, the cells are stimulated with
 100 ng/mL of human EGF for 15 minutes.
- Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
- Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR.
- Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software.

This in-depth guide provides a foundational understanding of the synthesis, chemical properties, and biological evaluation of EGFR inhibitors. While specific data for "EGFR-IN-145" remains elusive in public domains, the principles and protocols outlined herein are broadly applicable and serve as a valuable resource for researchers dedicated to the discovery and development of novel targeted cancer therapies.

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References

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